Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing both heterocyclic and ester functionalities. The primary International Union of Pure and Applied Chemistry name for this compound is diethyl 2-[[(2-methylpyrazol-3-yl)amino]methylidene]propanedioate, which reflects the core structural framework consisting of a propanedioate backbone with methylpyrazol substitution. Alternative systematic names include diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate and 1,3-diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate.
The Chemical Abstracts Service registry number for this compound is 37799-77-2, providing definitive identification in chemical databases and literature. The PubChem Compound Identifier is 2777690, establishing its presence in major chemical information systems. The compound's Simplified Molecular Input Line Entry System notation is CCOC(=O)C(=CNC1=CC=NN1C)C(=O)OCC, which provides a linear representation of its molecular structure. The International Chemical Identifier string InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)8-13-10-6-7-14-15(10)3/h6-8,13H,4-5H2,1-3H3 and the corresponding International Chemical Identifier Key AZJHGCZMCJWWTQ-UHFFFAOYSA-N provide additional systematic identification parameters.
The nomenclature variations reflect different perspectives on the molecular structure, particularly regarding the pyrazole ring numbering system and the methylene bridge connectivity. The depositor-supplied synonyms in chemical databases include multiple variations that emphasize different structural features, such as the positioning of the methyl group on the pyrazole ring and the nature of the amino-methylene linkage.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C12H17N3O4, indicating a composition of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The molecular weight is precisely calculated as 267.28 grams per mole, as computed by PubChem using standardized atomic mass values.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C12H17N3O4 | |
| Molecular Weight | 267.28 g/mol | |
| Carbon Atoms | 12 | |
| Hydrogen Atoms | 17 | |
| Nitrogen Atoms | 3 | |
| Oxygen Atoms | 4 |
The molecular composition analysis reveals a nitrogen-to-carbon ratio of 0.25, which is characteristic of heterocyclic compounds containing pyrazole functionality. The oxygen content, representing four oxygen atoms distributed across two ester groups, constitutes approximately 23.9% of the total molecular weight. The hydrogen-to-carbon ratio of 1.42 indicates the presence of both saturated and unsaturated structural elements within the molecule.
The structural distribution of heteroatoms demonstrates the compound's bifunctional nature, with nitrogen atoms concentrated in the pyrazole ring system and oxygen atoms localized in the malonate ester portions. This distribution pattern influences the compound's chemical reactivity and physical properties, particularly its tautomeric behavior and potential for intermolecular interactions.
Tautomeric and Resonance Structures
This compound exhibits significant tautomeric behavior characteristic of compounds containing both imine functionality and activated methylene groups adjacent to electron-withdrawing carbonyl systems. The compound can exist in multiple tautomeric forms, with the primary equilibrium occurring between imine and enamine structures at the amino-methylene bridge connecting the pyrazole ring to the malonate framework.
The imine-enamine tautomerism in this compound follows patterns observed in related Schiff base systems, where the position of the proton on the nitrogen atom determines the electronic structure and stability of different tautomeric forms. Theoretical studies on similar pyrazole-containing compounds indicate that the choice of tautomer is influenced by several factors including intramolecular hydrogen bonding, solvent effects, and the electronic properties of substituents.
The resonance stabilization of the malonate portion contributes significantly to the overall stability of the compound. The presence of two electron-withdrawing ester groups adjacent to the methylene carbon creates extensive resonance stabilization, with three major resonance forms contributing to the electronic structure. This resonance system extends through the amino-methylene bridge, influencing the tautomeric equilibrium and affecting the compound's reactivity patterns.
Studies on related pyrazole derivatives demonstrate that the tautomeric preferences can be affected by environmental factors including solvent polarity and intermolecular interactions. In the solid state, the compound likely adopts a single tautomeric form stabilized by crystal packing forces, while in solution, a dynamic equilibrium between multiple tautomeric species may exist. The methyl substitution on the pyrazole ring influences the tautomeric behavior by affecting the electron density distribution and steric interactions within the molecular framework.
Comparative Analysis with Related Malonate-Pyrazole Hybrids
The structural characteristics of this compound can be effectively analyzed through comparison with related compounds in the malonate-pyrazole hybrid family. A closely related compound, diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate, shares the same core structural framework but features additional phenyl substitution with chlorine functionality. This compound has a molecular formula of C18H20ClN3O4 and a molecular weight of 377.8 grams per mole, demonstrating the structural modularity possible within this chemical class.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| This compound | C12H17N3O4 | 267.28 | Base structure with methyl-substituted pyrazole |
| Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate | C18H20ClN3O4 | 377.8 | Additional 4-chlorophenyl substitution |
| Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate | C10H12N4O2 | 220.23 | Cyano group instead of second ester |
The comparative analysis reveals that structural modifications to the pyrazole ring system significantly impact the molecular properties and potential applications of these compounds. The introduction of aromatic substituents, as seen in the chlorophenyl derivative, increases molecular weight and introduces additional sites for intermolecular interactions while maintaining the core malonate-pyrazole connectivity pattern.
Another related compound, ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate, demonstrates how modification of the malonate portion affects overall molecular characteristics. This compound features a cyano group replacing one of the ester functionalities, resulting in a molecular formula of C10H12N4O2 and a reduced molecular weight of 220.23 grams per mole. The presence of the cyano group introduces additional nitrogen functionality and alters the electronic properties of the molecule while preserving the amino-methylene bridge to the pyrazole ring.
The synthesis conditions for related compounds in this family show remarkable consistency, with the preparation of this compound typically conducted at elevated temperatures around 120 degrees Celsius for approximately two hours, yielding the desired product in 77% yield. This synthetic approach demonstrates the general applicability of condensation reactions between appropriately substituted pyrazole derivatives and activated malonate systems.
The tautomeric behavior observed in these related compounds follows similar patterns, with imine-enamine equilibria being influenced by the electronic properties of substituents and environmental conditions. The comparative analysis indicates that the methyl substitution pattern on the pyrazole ring, combined with the malonate ester functionality, creates a balanced system exhibiting both stability and reactivity characteristics suitable for various synthetic applications.
Properties
IUPAC Name |
diethyl 2-[[(2-methylpyrazol-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)8-13-10-6-7-14-15(10)3/h6-8,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJHGCZMCJWWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380619 | |
| Record name | diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37799-77-2 | |
| Record name | diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is the LmPTR1 pocket . This target plays a crucial role in the potent in vitro antipromastigote activity of the compound.
Mode of Action
The compound interacts with its target, the LmPTR1 pocket, through a desirable fitting pattern. This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The compound’s interaction with the LmPTR1 pocket affects the biochemical pathways related to antipromastigote activity
Result of Action
The result of the compound’s action is a potent in vitro antipromastigote activity. This suggests that the compound could potentially be used in the treatment of diseases caused by promastigotes.
Biological Activity
Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate (CAS No. 37799-77-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
- Molecular Formula : C12H17N3O4
- Molecular Weight : 267.28 g/mol
- IUPAC Name : Diethyl 2-[[(1-methyl-1H-pyrazol-5-yl)amino]methylene]malonate
- CAS Number : 37799-77-2
This compound primarily targets the LmPTR1 pocket , which is crucial for its antipromastigote activity. The compound's interaction with this target is characterized by a favorable fitting pattern, influencing various biochemical pathways associated with antipromastigote effects.
Antipromastigote Activity
Research indicates that this compound exhibits potent in vitro antipromastigote activity. This suggests potential applications in treating diseases caused by protozoan parasites, such as Leishmaniasis. The mechanism involves inhibition of the growth and proliferation of promastigotes, which are the infective forms of the parasite.
Cytotoxicity and Antiproliferative Effects
Several studies have investigated the cytotoxic effects of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. In particular, one study highlighted that derivatives featuring pyrazole rings displayed enhanced potency against breast cancer cell lines (MDA-MB-436), indicating that modifications to the pyrazole structure can lead to improved therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a specific study focused on pyrazole derivatives, this compound was evaluated for its cytotoxicity against the MDA-MB-436 breast cancer cell line. The results demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase and induced apoptosis, suggesting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. The pyrazole ring is often associated with various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for drug development .
Agricultural Chemistry
The compound may also have applications in agricultural chemistry as a potential pesticide or herbicide. Its structure allows for interactions with biological systems in plants and pests, making it a candidate for further exploration in agrochemical formulations.
Case Study: Pesticidal Properties
Studies exploring the efficacy of pyrazole derivatives as insecticides have reported promising results. These compounds can disrupt metabolic processes in pests, leading to their mortality while being less harmful to non-target organisms .
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery programs.
Synthesis Example
The synthesis of this compound from 1-methyl-1H-pyrazol-5-ylamine and diethyl ethoxymethylenemalonate has been documented, showcasing its versatility as a building block for more intricate structures .
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard reference material for the development of analytical methods such as HPLC or LC-MS. Its unique properties allow researchers to calibrate instruments and validate methods effectively.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogues differ in the substituents attached to the malonate core or the heterocyclic amine moiety. Key examples include:
Physicochemical Properties
- Molecular Weight : The target compound (267.28 g/mol) is lighter than its dimethylpyrazole analogue (281.31 g/mol) due to fewer methyl groups .
- Solubility and Reactivity: Electron-withdrawing groups (e.g., nitro in 15b) increase electrophilicity at the malonate core, enhancing reactivity in cyclization or substitution reactions .
Key Research Findings
Electronic Effects : Nitro-substituted derivatives (15b ) show downfield shifts in ¹H NMR (δ 12.60 ppm for NH), indicating strong electron withdrawal .
Synthetic Efficiency : Condensation reactions for pyrazole derivatives achieve high yields (≥80%), comparable to aromatic amine analogues .
Preparation Methods
Classical Condensation Approach
The most direct and widely reported method for synthesizing Diethyl 2-([(1-methyl-1H-pyrazol-5-yl)amino]methylene)malonate involves the condensation of 1-methyl-1H-pyrazol-5-ylamine with diethyl ethoxymethylenemalonate.
Reaction Scheme:
1-Methyl-1H-pyrazol-5-ylamine + Diethyl ethoxymethylenemalonate → this compound-
- Temperature: Approximately 120°C
- Duration: 2 hours
- Yield: About 77%
- Solvent: Typically conducted neat or in an appropriate organic solvent to facilitate the condensation
Mechanism:
The amino group on the pyrazole ring attacks the electrophilic ethoxymethylenemalonate, displacing the ethoxy group and forming the imine linkage characteristic of the product.Reference:
This method is documented in chemical synthesis databases and supported by medicinal chemistry literature (Aghazadeh Tabrizi et al., Journal of Medicinal Chemistry, 2013).
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Condensation | 1-Methyl-1H-pyrazol-5-ylamine, Diethyl ethoxymethylenemalonate | 120°C, 2 h | ~77 | Simple, straightforward | Requires elevated temperature |
| Multi-step Pyrazole Intermediate Synthesis | Dimethyl malonate, DMF, Dimethyl sulfate, Methylhydrazine | 30-90°C (alkylation), followed by cyclization and acid hydrolysis | Higher (not quantified) | Higher selectivity, safer reagents | More steps, complex process |
Detailed Research Findings
The direct condensation method is well-established with reproducible yields and is suitable for laboratory-scale synthesis. The reaction proceeds efficiently under thermal conditions without the need for complex catalysts or additives.
The multi-step approach, although more complex, addresses issues of selectivity and environmental impact. By carefully choosing alkylating agents and reaction conditions, the formation of undesired isomers is minimized, improving overall purity and yield.
The choice of base in the alkylation step of the multi-step method is critical. Triethylamine is preferred for its efficiency and mildness.
The use of dimethyl sulfate as an alkylating agent is favored due to its cost-effectiveness and lower corrosivity compared to acetic anhydride and orthoformates used in older methods.
Industrial scalability is enhanced by the multi-step method due to safer reagents and easier waste management.
Q & A
Q. What are the optimal synthetic conditions for preparing Diethyl 2-([(1-methyl-1H-pyrazol-5-yl)amino]methylene)malonate?
Methodological Answer: The compound is typically synthesized via a condensation reaction between 1-methyl-1H-pyrazol-5-amine and diethyl ethoxymethylenemalonate (EMME) under reflux conditions. Key parameters include:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the malonate backbone and pyrazole ring. Key signals include δ ~11.3 ppm (NH) and δ ~8.5 ppm (methylene proton) .
- X-Ray Crystallography: SHELXL-97 or SIR92 software refines crystal structures, with ORTEP-3 visualizing intramolecular hydrogen bonds and planar geometry .
Advanced Research Questions
Q. How does the active methylene group in this compound influence its reactivity in heterocyclic synthesis?
Methodological Answer: The α-hydrogens adjacent to the malonate ester groups are highly acidic (pKa ~13), enabling enolate formation. This facilitates:
Q. What strategies resolve discrepancies in reported melting points or spectral data for derivatives?
Methodological Answer:
- Purity Assessment: Recrystallize from ethanol/hexane and validate via HPLC (e.g., Newcrom R1 column with MeCN/H₂O/H₃PO₄ mobile phase) .
- Dynamic NMR Studies: Probe tautomerism or rotational barriers causing spectral variations .
- Cross-Validation: Compare with literature data from peer-reviewed crystallographic databases (e.g., CCDC entries) .
Q. How can researchers optimize yields in multistep syntheses involving this compound?
Methodological Answer:
Q. What computational tools aid in analyzing its solid-state interactions?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., C-H···O bonds) using CrystalExplorer .
- DFT Calculations: Gaussian09 models charge distribution on the pyrazole ring to predict reactivity .
Data Contradiction & Troubleshooting
Q. How should researchers address conflicting reports on reaction yields?
Methodological Answer:
Q. Why might crystallographic data deviate from predicted molecular geometries?
Methodological Answer:
- Twinned Crystals: Use SHELXD for structure solution and PLATON to detect twinning .
- Thermal Motion Artifacts: Refine anisotropic displacement parameters in SHELXL .
Application-Oriented FAQs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
